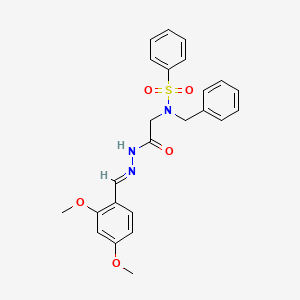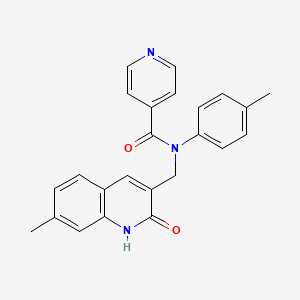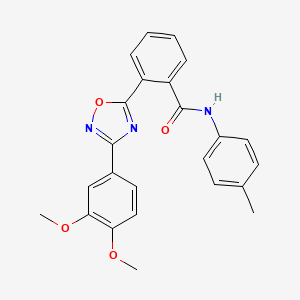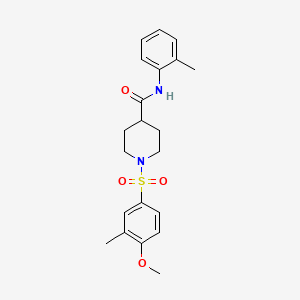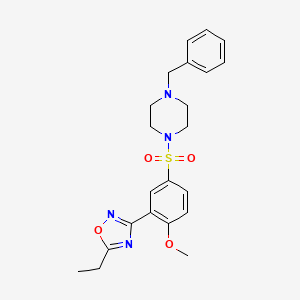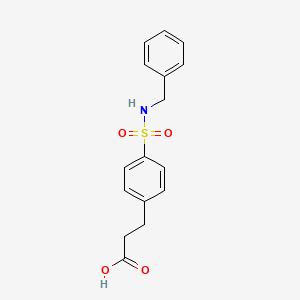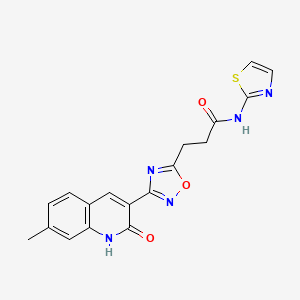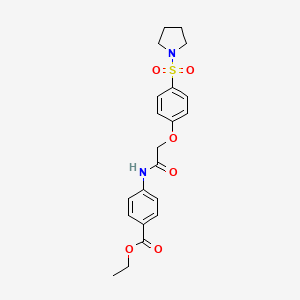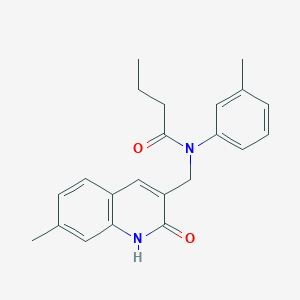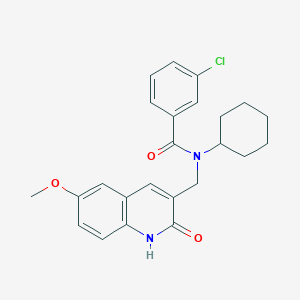
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CHIR-99021 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
CHIR-99021 selectively inhibits GSK-3 by binding to the ATP binding site of the enzyme. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation. In addition, CHIR-99021 has been found to promote the self-renewal of embryonic stem cells.
Biochemical and Physiological Effects
In addition to its role in inhibiting GSK-3, CHIR-99021 has been found to have various biochemical and physiological effects. These include the promotion of cell proliferation and differentiation, the inhibition of apoptosis, and the regulation of glucose metabolism. CHIR-99021 has also been found to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHIR-99021 in lab experiments is its selectivity for GSK-3 inhibition. This allows for the specific targeting of downstream signaling pathways, which can be useful in studying various cellular processes. However, one limitation of using CHIR-99021 is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the use of CHIR-99021 in scientific research. One area of interest is its potential use in cancer therapy, as GSK-3 has been found to play a role in cancer cell proliferation and survival. In addition, CHIR-99021 has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of CHIR-99021 in these areas.
Métodos De Síntesis
The synthesis of CHIR-99021 involves several steps. The first step is the synthesis of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, which is then reacted with cyclohexylamine to form N-cyclohexyl-2-hydroxy-6-methoxyquinoline-3-carboxamide. This intermediate is then reacted with 3-chlorobenzoyl chloride to form 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
CHIR-99021 has been used in various scientific research studies due to its ability to inhibit glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been found to have therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h5-7,10-14,20H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYOVRGKVPDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

